molecular formula C7H14O2 B1594287 2-Methoxycyclohexan-1-ol CAS No. 2979-24-0

2-Methoxycyclohexan-1-ol

Cat. No.: B1594287
CAS No.: 2979-24-0
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-UHFFFAOYSA-N
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Description

2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of cyclohexanol, where a methoxy group is attached to the second carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various fields, including pharmaceuticals, dyes, and spices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycyclohexan-1-ol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, using a catalyst such as Ag2CsPW12O40. This method involves the reaction of cyclohexene oxide with methanol in the presence of the catalyst, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of various activators such as DDQ, PCD-(tpy)Fe, Cp2ZrCl2, Cu-MOF, and GaCl3/PVP. These activators enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclohexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxycyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

2-Methoxycyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    2-Methoxycyclohexanone: An oxidized form of this compound, used in different applications.

    Cyclohexene oxide: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its methoxy group, which enhances its reactivity and broadens its range of applications compared to its analogs.

Properties

IUPAC Name

2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883546
Record name Cyclohexanol, 2-methoxy-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-24-0, 7429-40-5, 7429-41-6
Record name 2-Methoxycyclohexanol
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Record name Cyclohexanol, 2-methoxy-
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Record name Cyclohexanol, 2-methoxy-, trans-
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Record name Cyclohexanol, 2-methoxy-, cis-
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Record name Cyclohexanol, 2-methoxy-
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Record name Cyclohexanol, 2-methoxy-
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Record name 2-methoxycyclohexan-1-ol
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Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
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Synthesis routes and methods I

Procedure details

Ruthenium Catalyzed Hydrogenations. For guaiacol hydrogenation in the presence of ruthenium catalyst the products were similar to those identified earlier in our laboratory. At 150° C., 30% of the guaiacol had already been converted by the time the reactor reached temperature, time zero in FIG. 1. The primary product was that resulting from saturation of the phenolic ring, 2-methoxycyclohexanol (60% yield @ 4 h). Cyclohexanediol was the secondary product (11%), although cyclohexanol was also significant (6%). The methanol byproduct was found (1%). There was little phenol formed at this temperature. At 200° C. the initial conversion of guaiacol during heatup was 44%. As shown in FIG. 2 the methoxycyclohexanols were still the main product (54% yield @ 4 h), but cyclohexanediol became less important (4%) while more cyclohexanol was formed (12%). More methanol was present (2%), as was more phenol. At 250° C., 60% of the guaiacol was converted by the time the reactor reached temperature. As shown in FIG. 3 cyclohexanol almost surpassed methoxycyclohexanols as the main product. Methoxycyclohexanol yield peaked at 17% in the 1 to 2 h range before reacting on to secondary products. The maximum cyclohexanol yield was 13%. Cyclohexanediol was only a minor product (1%). More phenol was evident and cyclohexane became a significant product (2%); however, the hexane recovery is likely limited by its low solubility in the water. More cyclohexane may have been actually produced and remained in the reactor as a separate light phase, which could not be sampled by our method. Over the period of the test, the amount of aqueous phase products is reduced. A large methane gas product was produced in this test, as has been reported for processing at these conditions of temperature and catalyst wherein phenol was extensively gasified at as low as 250° C.xi At 300° C., phenol is the primary product that was recoverable. Cyclohexanol and methoxycyclohexanol are early products which are reduced to low levels within the first hour at temperature. All three isomers of methyl-phenol (cresols) are significant byproducts, as is benzene. Cyclohexane is present in the water product only at low concentration, but is likely present as a significant product in a separate phase. Because of the large amount of methane gas formation, this test was hydrogen limited with the reactor pressure surpassing the pressure set point after 1 h of operation and this factor is expected to have skewed the mechanism away from the high-use hydrogenation pathways, such as saturation of the aromatic ring. xiElliott, D. C.; Hart, T. R.; Neuenschwander, G. G. “Chemical Processing in High-Pressure Aqueous Environments. 8. Improved Catalysts for Hydrothermal Gasification.” Ind Eng. Chem. Res. 45(11) 3776-81, 2006.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methoxycyclohexanol?

A1: 2-Methoxycyclohexanol has a molecular formula of C7H14O2 and a molecular weight of 130.185 g/mol.

Q2: Can you describe the conformational preferences of 2-methoxycyclohexanol?

A2: Research using 13C NMR spectroscopy at low temperatures revealed that 2-methoxycyclohexanol exhibits an equilibrium between its diaxial and diequatorial conformers. The diequatorial conformer, where both the methoxy and hydroxyl groups occupy equatorial positions on the cyclohexane ring, is favored in more polar solvents. [, ]

Q3: How does the conformation of 2-methoxycyclohexanol influence its reactivity?

A3: The conformational preference of 2-methoxycyclohexanol plays a crucial role in its reactivity. For instance, studies on trans-1,2-disubstituted-1-trimethylsilylcyclohexanes, a class of compounds structurally similar to 2-methoxycyclohexanol, showed that the presence of an intramolecular hydrogen bond between electronegative substituents influences the preferred conformation, impacting subsequent reactions. []

Q4: How is 2-methoxycyclohexanol used in biomass valorization?

A4: 2-Methoxycyclohexanol is a crucial intermediate in the valorization of lignin, a major component of biomass. It can be produced through the hydrogenation of guaiacol, a lignin-derived phenolic compound. Subsequent deoxygenation of 2-methoxycyclohexanol can lead to the production of cyclohexane, a valuable fuel additive, or other industrially relevant chemicals. [, , , ]

Q5: Which catalysts are effective in the hydrodeoxygenation of 2-methoxycyclohexanol?

A5: A variety of catalysts have been investigated for the hydrodeoxygenation of 2-methoxycyclohexanol. These include noble metal catalysts like Pt, Rh, and Pd, as well as non-noble metal catalysts such as Ni. The choice of catalyst significantly influences the reaction pathway and product selectivity. [, , , , , ] For instance, Pt/HZSM-5 catalysts with smaller crystallite sizes showed enhanced deoxygenation activity, leading to higher cyclohexane selectivity compared to larger crystallite sizes. []

Q6: How does the presence of acid sites impact the conversion of 2-methoxycyclohexanol?

A6: Acid sites play a crucial role in the conversion of 2-methoxycyclohexanol. Studies have shown that the presence of acid sites, such as those found in HZSM-5 zeolite, can promote the dehydration of 2-methoxycyclohexanol, a key step in its conversion to cyclohexane. [, , ]

Q7: What is the role of electrocatalysis in the production and conversion of 2-methoxycyclohexanol?

A7: Electrocatalysis has emerged as a promising approach for the selective hydrogenation of guaiacol to 2-methoxycyclohexanol. Ternary PtRhAu electrocatalysts have demonstrated high selectivity towards 2-methoxycyclohexanol formation while suppressing undesired demethoxylation. [, ] The choice of electrolyte also significantly impacts the product distribution and Faradaic efficiency of the electrocatalytic process. []

Q8: Can you elaborate on the reaction mechanism for the conversion of guaiacol to 2-methoxycyclohexanol?

A8: The conversion of guaiacol to 2-methoxycyclohexanol typically involves a two-step process: (1) hydrogenation of the aromatic ring of guaiacol on metal sites to form 2-methoxycyclohexanol, and (2) deoxygenation of the hydroxyl group on the catalyst surface. The selectivity towards specific products is influenced by factors such as catalyst composition, reaction temperature, and hydrogen pressure. [, ]

Q9: How have computational studies contributed to our understanding of 2-methoxycyclohexanol?

A9: Computational methods, such as density functional theory (DFT) calculations, have been instrumental in understanding the reaction mechanisms involved in the conversion of 2-methoxycyclohexanol. For example, DFT calculations have provided insights into the interaction of 2-methoxycyclohexanol with different catalyst surfaces, shedding light on the factors influencing product selectivity. [, ]

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